4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one

Catalog No.
S13390401
CAS No.
95068-31-8
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-o...

CAS Number

95068-31-8

Product Name

4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one

IUPAC Name

4-methoxy-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-18-12-8-4-3-6-10(12)15-14-11(16(17)20-15)7-5-9-13(14)19-2/h3-9,15H,1-2H3

InChI Key

QQYLQACYTOABJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C=CC=C3OC)C(=O)O2

4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which incorporates both methoxy and isobenzofuran moieties. This compound can be described as an isobenzofuranone derivative, featuring a methoxy group at the 4-position and a 2-methoxyphenyl substituent at the 3-position. Its molecular formula is C16H16O3C_{16}H_{16}O_3, and it exhibits a variety of physical and chemical properties that make it of interest in both synthetic and medicinal chemistry.

Typical of aromatic and carbonyl compounds:

  • Electrophilic Aromatic Substitution: The methoxy groups enhance the nucleophilicity of the aromatic rings, making them more reactive towards electrophiles.
  • Nucleophilic Addition: The carbonyl group can participate in nucleophilic addition reactions, such as with Grignard reagents or hydrides.
  • Condensation Reactions: The compound can also react through condensation mechanisms, forming larger polycyclic structures under appropriate conditions.

Several synthetic routes have been developed for creating 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one:

  • Condensation Reactions: Starting from 2-methoxyphenol and appropriate carbonyl precursors, condensation reactions can yield the desired product.
  • Cyclization Methods: Utilizing cyclization techniques involving isobenzofuran derivatives allows for the construction of the core structure.
  • Functional Group Modifications: Post-synthetic modifications of simpler precursors can introduce the necessary methoxy groups.

For example, one method involves the use of methoxy-substituted phenols in a Friedel-Crafts acylation reaction followed by cyclization to form the isobenzofuranone framework .

The applications of 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one span various fields:

  • Fragrance Industry: It is utilized in perfumes and cosmetics due to its pleasant aromatic properties .
  • Pharmaceuticals: Potential applications in drug development exist, especially considering its biological activity.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one focus on its reactivity with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can reveal its potential therapeutic effects.
  • Enzyme Inhibition Assays: Studies may assess whether it inhibits key enzymes involved in disease pathways.

These interactions are critical for understanding its mechanism of action and potential side effects.

Several compounds share structural similarities with 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one:

Compound NameStructure DescriptionUnique Features
4-Methoxyisobenzofuran-1(3H)-oneIsobenzofuranone with a single methoxy groupSimpler structure; less steric hindrance
3-(4-Methoxyphenyl)-2-benzofuran-1(3H)-oneContains two phenyl groupsIncreased molecular complexity
6-Methoxyisobenzofuran-1(3H)-oneMethoxy substitution at the 6-positionDifferent reactivity profile

The uniqueness of 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one lies in its dual methoxy substitution and specific positioning, which may enhance its biological activity compared to simpler analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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